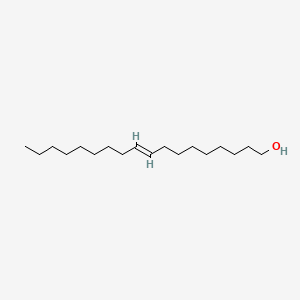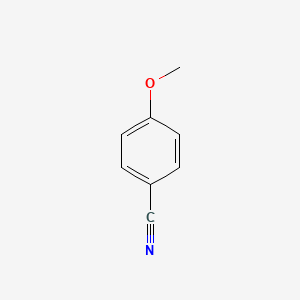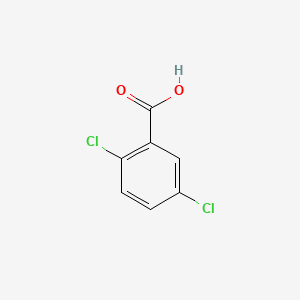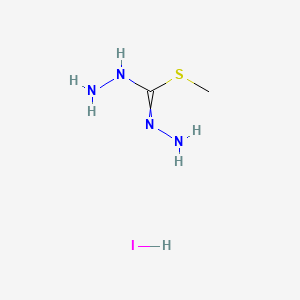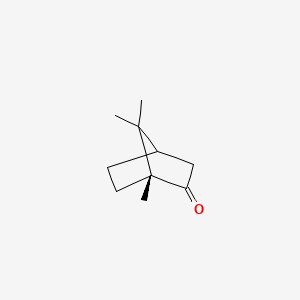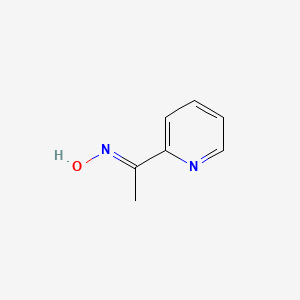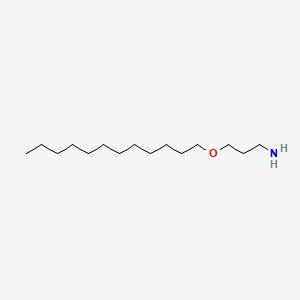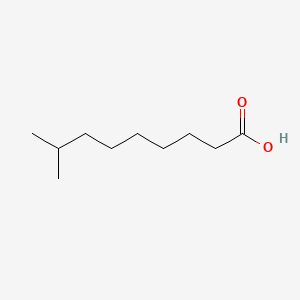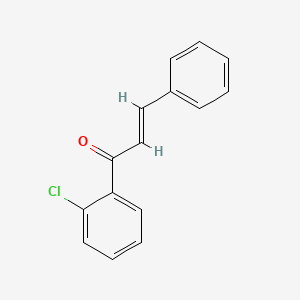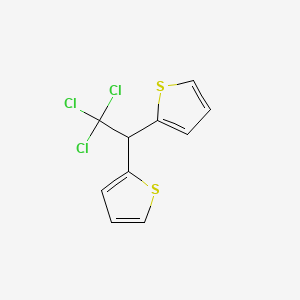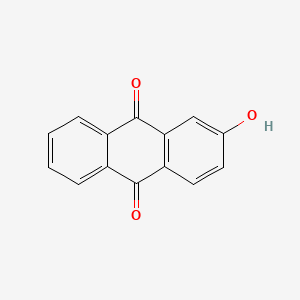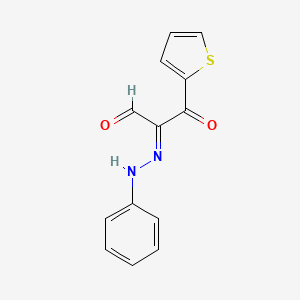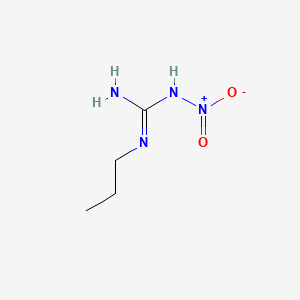
Guanidine, N-nitro-N'-propyl-
説明
Guanidine, N-nitro-N’-propyl- is an organic compound with the molecular formula C₄H₁₀N₄O₂ It is a derivative of guanidine, characterized by the presence of a nitro group and a propyl group attached to the guanidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For N-nitro-N’-propyl-guanidine, one common method involves the use of nitroguanidine as a starting material. The reaction proceeds through the nucleophilic substitution of the nitro group by a propylamine under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale batch or continuous processes. The synthesis of N-nitro-N’-propyl-guanidine can be optimized by using solid-supported reagents and catalysts to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality.
化学反応の分析
Types of Reactions
Guanidine, N-nitro-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N-amino-N’-propyl-guanidine.
Substitution: Formation of various N-alkyl or N-aryl derivatives of guanidine.
科学的研究の応用
Chemistry
In chemistry, guanidine, N-nitro-N’-propyl- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of heterocyclic compounds and as a catalyst in various reactions.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, guanidine derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, guanidine, N-nitro-N’-propyl- is used in the production of polymers and as a stabilizer in the formulation of explosives
作用機序
The mechanism of action of guanidine, N-nitro-N’-propyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The nitro group enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access.
類似化合物との比較
Similar Compounds
Nitroguanidine: A related compound with similar chemical properties but without the propyl group.
N-nitro-N’-methyl-guanidine: Another derivative with a methyl group instead of a propyl group.
N-nitro-N’-ethyl-guanidine: Similar to N-nitro-N’-propyl-guanidine but with an ethyl group.
Uniqueness
Guanidine, N-nitro-N’-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
1-nitro-2-propylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c1-2-3-6-4(5)7-8(9)10/h2-3H2,1H3,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLJDEHIPWXXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188590 | |
| Record name | Guanidine, 1-nitro-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35091-64-6 | |
| Record name | N-Propyl-N'-nitroguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035091646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-nitro-N'-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, 1-nitro-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL-N'-NITROGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QZE77YX3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


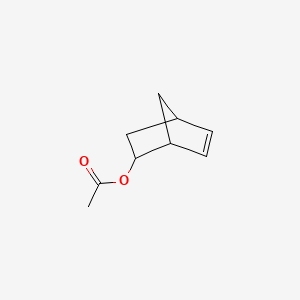
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)
